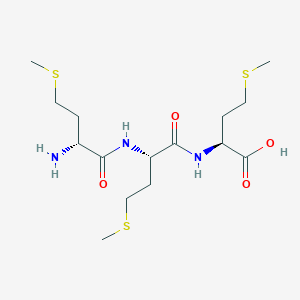

H-D-Met-Met-Met-OH

Description

Significance of D-Amino Acids in Peptide Research

In nature, the overwhelming majority of amino acids found in proteins are of the L-configuration. jpt.com Their mirror images, D-amino acids, are less common but play crucial biological roles, notably as key constituents in the peptidoglycan of bacterial cell walls. frontiersin.orgnih.gov In the realm of peptide synthesis, the strategic incorporation of D-amino acids into a peptide chain is a powerful tool for modifying its properties.

One of the most significant advantages of including D-amino acids is the enhancement of peptide stability. lifetein.com Peptides composed solely of L-amino acids are readily degraded by proteases, enzymes that are stereospecific for L-isomers. By introducing D-amino acids, peptides become resistant to this enzymatic degradation, which significantly increases their half-life in biological systems. lifetein.combiopharmaspec.com This increased stability can lead to improved bioavailability, making D-peptides attractive candidates for therapeutic applications. lifetein.com Furthermore, the presence of a D-amino acid can alter the peptide's secondary structure and conformation, potentially leading to unique biological activities or improved binding affinity for specific targets. lifetein.comnih.gov

| Feature | L-Amino Acid Peptides | D-Amino Acid Containing Peptides |

| Predominance | Abundant in naturally occurring proteins in higher organisms. jpt.com | Less common, found in bacterial cell walls and specific natural peptides. frontiersin.orglifetein.com |

| Proteolytic Stability | Susceptible to degradation by common proteases. | High resistance to enzymatic degradation. lifetein.combiopharmaspec.com |

| Biological Half-life | Generally shorter. | Generally longer, leading to improved bioavailability. lifetein.combiopharmaspec.com |

| Immunogenicity | Can be immunogenic. | Often show reduced immunogenicity. |

| Applications | Used when mimicking natural protein interactions. | Used to create stable, long-lasting therapeutic and research peptides. nih.govlifetein.combiopharmaspec.com |

Role of Methionine Residues in Peptide Function and Redox Biology

Methionine (Met) is an essential, sulfur-containing amino acid with several critical functions. mdpi.comhealthline.com In protein synthesis, it plays a unique role as the initiating amino acid, coded by the start codon AUG. wikipedia.org Its side chain contains a thioether group, which makes it one of the most hydrophobic amino acids and contributes to the stability of protein structures through interactions within the hydrophobic core. wikipedia.orgcreative-peptides.com

| Function of Methionine | Description |

| Protein Initiation | Serves as the starting amino acid in the translation of mRNA for most proteins in eukaryotes. wikipedia.org |

| Hydrophobic Core | Its nonpolar side chain contributes to the hydrophobic core of globular proteins, aiding in proper folding and stability. creative-peptides.com |

| Methyl Donor | Acts as a precursor to S-adenosylmethionine (SAM), a universal methyl donor for numerous biological reactions, including DNA methylation. mdpi.comhealthline.com |

| Redox Sensing/Antioxidant | The sulfur atom can be reversibly oxidized by ROS to methionine sulfoxide (B87167), effectively neutralizing the oxidant. The residue is then repaired by methionine sulfoxide reductases. pnas.orgnih.govportlandpress.com |

| Regulation | The cyclic oxidation and reduction of specific methionine residues can act as a regulatory switch, modulating protein activity. nih.govnih.gov |

Rationale for Investigating H-D-Met-Met-Met-OH

The rationale for the focused investigation of the tripeptide this compound stems directly from the combined properties of its constituent parts. This peptide is designed to harness the advantages of both D-amino acid incorporation and a high density of methionine residues.

The inclusion of a D-methionine residue at the N-terminus is expected to confer significant resistance to aminopeptidases, a class of enzymes that cleave amino acids from the N-terminus of peptides. This would enhance the peptide's stability and prolong its biological lifetime compared to its all-L counterpart, H-Met-Met-Met-OH.

The sequence of three consecutive methionine residues creates a molecule with a concentrated potential for antioxidant activity. With three readily oxidizable sulfur atoms in close proximity, the peptide is hypothesized to be a highly efficient scavenger of reactive oxygen species. Research on this compound would aim to characterize its capacity to protect cells and other biomolecules from oxidative stress. The investigation would explore how the D-stereochemistry at the first residue influences the redox properties of the adjacent L-methionine residues. Therefore, this compound serves as a model compound to explore the synergy between enhanced proteolytic stability and potent, localized antioxidant functionality.

Chemical Data for this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid | nih.gov |

| Molecular Formula | C15H29N3O4S3 | nih.gov |

| Molecular Weight | 411.6 g/mol | nih.gov |

| CAS Number | 319927-24-7 | nih.govguidechem.com |

| Monoisotopic Mass | 411.13201994 Da | nih.gov |

| Topological Polar Surface Area | 197 Ų | nih.govguidechem.com |

| Hydrogen Bond Donor Count | 4 | guidechem.com |

| Hydrogen Bond Acceptor Count | 8 | guidechem.com |

| Rotatable Bond Count | 14 | guidechem.com |

Structure

2D Structure

Properties

CAS No. |

319927-24-7 |

|---|---|

Molecular Formula |

C15H29N3O4S3 |

Molecular Weight |

411.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C15H29N3O4S3/c1-23-7-4-10(16)13(19)17-11(5-8-24-2)14(20)18-12(15(21)22)6-9-25-3/h10-12H,4-9,16H2,1-3H3,(H,17,19)(H,18,20)(H,21,22)/t10-,11+,12+/m1/s1 |

InChI Key |

VWWGEKCAPBMIFE-WOPDTQHZSA-N |

SMILES |

CSCCC(C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)O)N |

Isomeric SMILES |

CSCC[C@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)O)N |

Canonical SMILES |

CSCCC(C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)O)N |

sequence |

MMM |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Purification of H D Met Met Met Oh

Solid-Phase Peptide Synthesis (SPPS) Strategies for D-Peptides

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for the chemical synthesis of peptides. The strategy involves the stepwise addition of protected amino acid residues to a growing peptide chain that is covalently linked to an insoluble polymer support. nih.govwikipedia.org This approach simplifies the purification process as excess reagents and by-products can be removed by simple filtration and washing steps. bachem.com For the synthesis of a D-peptide like H-D-Met-Met-Met-OH, commercially available D-amino acid building blocks are utilized.

Fmoc and Boc Chemistry Considerations for D-Methionine Linkages

Two main orthogonal protection schemes are employed in SPPS: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry. wikipedia.org

Fmoc/tBu Strategy: This is the most common approach, favored for its milder deprotection conditions. wikipedia.org The Nα-amino group is protected by the base-labile Fmoc group, which is typically removed using a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). uci.edu The side chains, including the thioether of methionine (which is often left unprotected), and the final cleavage from the resin are accomplished using a strong acid, typically trifluoroacetic acid (TFA). wikipedia.orgnih.gov

A key challenge with methionine-containing peptides is the susceptibility of the thioether side chain to oxidation, forming methionine sulfoxide (B87167) during the acidic cleavage step. sci-hub.seresearchgate.net This can be minimized by using a cleavage cocktail containing scavengers. For peptides containing methionine, a common cleavage cocktail is Reagent K, which includes TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT) to suppress oxidation and other side reactions. nih.gov

Boc/Bzl Strategy: In this classic approach, the Nα-amino group is protected by the acid-labile Boc group, which is removed with TFA at each cycle. wikipedia.orgnih.gov The side-chain protecting groups and the peptide-resin linkage are designed to be stable to TFA but are cleaved simultaneously in the final step with a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF). nih.govpeptide.com While effective, the use of hazardous HF requires specialized equipment. nih.gov The Boc strategy can be advantageous for synthesizing hydrophobic peptides, as the repeated acid treatments keep the N-terminus protonated, which can help to reduce aggregation of peptide chains. peptide.comfrontiersin.org

For the synthesis of this compound, both strategies are viable, with the choice often depending on the scale of the synthesis and available equipment. The building block, Fmoc-D-Met-OH or Boc-D-Met-OH, is commercially available. mdpi.compeptide.com

Optimization of Coupling and Deprotection Protocols

The repetitive nature of SPPS, especially for a homooligomer like a methionine trimer, can lead to challenges such as aggregation and incomplete reactions, which are common with hydrophobic sequences. frontiersin.org Therefore, optimization of the coupling and deprotection steps is critical to maximize yield and purity.

Coupling: The formation of the peptide bond is facilitated by a coupling reagent that activates the carboxylic acid of the incoming amino acid. For sterically unhindered amino acids, carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like OxymaPure or 1-hydroxybenzotriazole (B26582) (HOBt) are effective and help to minimize racemization. peptide.combachem.com For more challenging couplings, such as those that may occur in aggregating sequences, more potent uronium or phosphonium (B103445) salt reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU are preferred due to their high reactivity and efficiency. jpt.comsigmaaldrich.com Using an excess of the activated amino acid and extending the coupling time can help drive the reaction to completion.

Deprotection: In the Fmoc strategy, the standard deprotection with 20% piperidine/DMF is usually efficient. However, for difficult sequences where aggregation may hinder reagent access, extending the deprotection time or using additives can be beneficial. Monitoring the completion of both coupling and deprotection steps using qualitative tests like the Kaiser (ninhydrin) test is crucial to ensure the integrity of the final peptide. researchgate.net

Table 1: Illustrative Optimized SPPS Protocol for this compound (Fmoc/tBu Strategy)

| Step | Operation | Reagents and Conditions | Duration |

| 1 | Resin Swelling | 2-Chlorotrityl chloride (2-CTC) resin in Dichloromethane (DCM) | 30 min |

| 2 | First Amino Acid Loading | Fmoc-D-Met-OH (3 eq.), Diisopropylethylamine (DIPEA) (6 eq.) in DCM | 2 h |

| 3 | Capping | DCM/Methanol/DIPEA (17:2:1) | 30 min |

| 4 | Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min |

| 5 | Second Amino Acid Coupling | Fmoc-D-Met-OH (4 eq.), HATU (3.9 eq.), DIPEA (8 eq.) in DMF | 1 h |

| 6 | Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min |

| 7 | Third Amino Acid Coupling | Fmoc-D-Met-OH (4 eq.), HATU (3.9 eq.), DIPEA (8 eq.) in DMF | 1 h |

| 8 | Final Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min |

| 9 | Cleavage and Global Deprotection | TFA/H₂O/Thioanisole/1,2-Ethanedithiol (90:5:3:2) | 3 h |

| 10 | Precipitation and Washing | Cold diethyl ether | - |

This table presents a hypothetical optimized protocol based on standard practices for synthesizing challenging peptides. "eq." refers to equivalents relative to the resin loading capacity.

Solution-Phase Peptide Synthesis Approaches

While less common for routine peptide synthesis, solution-phase peptide synthesis (LPPS) remains a valuable method, particularly for the large-scale production of short peptides. sci-hub.secreative-peptides.com In this approach, protected amino acids are coupled sequentially in a suitable organic solvent. After each step, the product is isolated and purified, often by crystallization, before proceeding to the next coupling. nih.govsci-hub.se

For this compound, a convergent fragment condensation strategy could be employed. For instance, Boc-D-Met-OH could be coupled to H-D-Met-OMe using a standard coupling reagent like EDC/HOBt. After purification, the resulting dipeptide's methyl ester would be saponified, and the Boc group removed from a separate Boc-D-Met-OH monomer. Finally, the two fragments would be coupled to yield the protected tripeptide, which would then undergo final deprotection. This method allows for the purification of intermediates, potentially leading to a purer final product, but is significantly more labor-intensive than SPPS. nih.gov

Advanced Purification Techniques for Peptide Homogeneity

The crude peptide obtained after synthesis and cleavage is a mixture containing the target peptide along with various impurities such as deletion sequences, truncated peptides, and by-products from side reactions (e.g., oxidized methionine). researchgate.net Achieving high purity, or homogeneity, requires advanced chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) for Stereoisomer and Purity Resolution

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification. nih.gov The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (typically silica (B1680970) bonded with C8 or C18 alkyl chains) and a polar mobile phase. mdpi.com

For the purification of this compound, a water/acetonitrile (B52724) mobile phase system containing an ion-pairing agent like TFA (typically at 0.1%) is standard. nih.gov The TFA protonates basic residues and suppresses silanol (B1196071) interactions, leading to sharper peaks and better resolution. Separation of diastereomers (e.g., peptides containing an accidentally incorporated L-methionine) is achievable on standard achiral RP-HPLC columns because diastereomers possess different physicochemical properties that affect their interaction with the stationary phase. nih.gov Optimizing the gradient steepness, temperature, and flow rate is key to resolving these closely related impurities.

Preparative Chromatography and Lyophilization Considerations

To obtain the peptide in sufficient quantity, the analytical HPLC method is scaled up to a preparative scale. phenomenex.com This involves using a larger column packed with the same stationary phase material. The loading capacity of a preparative column depends on the column dimensions and the solubility of the peptide, but typically ranges from milligrams to grams of crude material. pharmtech.comwaters.com Fractions are collected as they elute from the column and are analyzed by analytical HPLC to identify those containing the pure product.

Once the pure fractions are pooled, the solvent must be removed. Lyophilization (freeze-drying) is the preferred method for obtaining the final peptide as a stable, fluffy powder. researchgate.net The process involves freezing the aqueous acetonitrile solution and then applying a vacuum to sublimate the solvents. researchgate.net It is important to ensure that the lyophilizer is compatible with organic solvents like acetonitrile. The final product is typically obtained as a TFA salt due to the use of TFA in the mobile phase. lifetein.com Storing the lyophilized peptide at -20°C or lower in a desiccated environment ensures its long-term stability. genscript.com

Table 2: Illustrative Preparative HPLC and Lyophilization Parameters

| Parameter | Description/Value |

| Chromatography System | Preparative RP-HPLC |

| Column | C18, 10 µm particle size, 250 x 21.2 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |

| Gradient | 15-45% B over 30 minutes |

| Flow Rate | 20 mL/min |

| Detection | UV at 220 nm |

| Loading | Crude peptide dissolved in minimal DMSO, diluted with Mobile Phase A |

| Fraction Analysis | Analytical RP-HPLC and Mass Spectrometry |

| Post-Purification | Pure fractions pooled |

| Final Isolation | Lyophilization (-80°C, <0.1 mbar) |

This table provides an example of typical conditions for the preparative purification and isolation of a synthetic peptide.

Scalability of Synthesis for Research Applications

The ability to scale up the synthesis of this compound is crucial for meeting the demands of various research applications, which may range from milligram-scale for initial screening to gram-scale for more extensive studies. Both SPPS and LPPS offer pathways for scaling, with different considerations for each.

Scalability of Solid-Phase Peptide Synthesis (SPPS): SPPS is inherently scalable from small (millimole) to moderately large scales. The transition from a small-scale laboratory synthesis to producing larger quantities for research involves several adjustments:

Resin Capacity and Volume : Increasing the amount of starting resin directly increases the potential yield. This requires larger reaction vessels to accommodate the swollen resin and sufficient solvent volumes for washing and reactions.

Reagent Stoichiometry : While large excesses of reagents are used in small-scale synthesis to drive reactions to completion, optimizing the stoichiometry becomes more critical at larger scales to manage costs and reduce waste. peptide.com

Heat Management : The heat generated during coupling reactions can become significant in large-scale synthesis, potentially leading to side reactions. Proper temperature control is essential.

Automation : Automated peptide synthesizers can handle larger scales and improve reproducibility for repeated syntheses.

Scalability of Liquid-Phase Peptide Synthesis (LPPS): LPPS is often considered more amenable to large-scale industrial production due to the homogeneity of the reaction conditions. bachem.com For research applications requiring multi-gram quantities, LPPS presents several advantages:

Reduced Solvent and Reagent Use : LPPS can be more economical at scale, requiring fewer equivalents of amino acids and coupling reagents compared to SPPS. bachem.com

Process Monitoring : Reactions in solution can be more easily monitored in real-time using analytical techniques, allowing for better control over the process. nih.gov

Continuous Flow Systems : The development of continuous flow LPPS in microreactors provides a highly efficient and scalable platform. By adjusting flow rates and reactor size, the production output can be precisely controlled, making it an attractive option for producing peptides on demand for research purposes. sioc-journal.cn

The choice between SPPS and LPPS for scaling up the synthesis of this compound depends on the specific quantity required, desired purity, and available equipment. For many research applications, the well-established protocols and automation of SPPS make it a practical choice for producing up to several grams. For larger quantities, the efficiency and sustainability of modern LPPS methods become increasingly advantageous. bachem.com

Interactive Data Table: Comparison of Synthesis Methodologies

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |

| Principle | Peptide chain is built on an insoluble polymer resin. wikipedia.org | Peptide chain is built in a homogenous solution. bachem.com |

| Purification | Excess reagents removed by washing/filtration. jove.com | Intermediates isolated by precipitation or extraction. nih.gov |

| Key Advantage | Simplicity and speed for library generation. jove.com | Better for scalability, lower reagent consumption. bachem.com |

| Scalability | Good for mg to low-gram scale. | Well-suited for large-gram to kg scale. bachem.com |

| Methionine Issue | Oxidation risk during cleavage, mitigated by scavengers. researchgate.netpeptide.com | Oxidation can still occur; requires careful control of reaction conditions. |

Structural and Conformational Elucidation of H D Met Met Met Oh

Spectroscopic Analysis of Secondary and Tertiary Structures

Spectroscopic techniques are invaluable for probing the conformational preferences of peptides in solution and in the solid state. For H-D-Met-Met-Met-OH, a combination of Circular Dichroism (CD), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy provides a comprehensive view of its structural landscape.

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Preferences

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the chirality and secondary structure of peptides. The differential absorption of left and right circularly polarized light is highly sensitive to the peptide's three-dimensional arrangement.

For peptides composed exclusively of L-amino acids, characteristic CD spectra are observed for different secondary structures. For instance, an α-helix typically shows negative bands around 222 nm and 208 nm and a positive band around 190 nm. A β-sheet structure is characterized by a negative band around 218 nm and a positive band around 195 nm.

In the case of this compound, the presence of a single D-amino acid at the N-terminus is expected to significantly alter the CD spectrum compared to its all-L-methionine counterpart (H-Met-Met-Met-OH). Studies on peptides composed entirely of D-amino acids have shown that they exhibit a mirror-image CD spectrum to their L-enantiomers. nih.govpnas.org For example, a peptide that forms a right-handed α-helix from L-amino acids will show an inverted CD spectrum, characteristic of a left-handed α-helix, when synthesized from all D-amino acids. nih.govpnas.org

Table 1: Expected vs. Observed General CD Spectral Features for Peptides

| Secondary Structure | L-Amino Acid Peptides (Typical Features) | All D-Amino Acid Peptides (Expected Features) | This compound (Hypothesized Features) |

| α-Helix | Negative bands at ~222 nm and ~208 nm, positive band at ~190 nm | Positive bands at ~222 nm and ~208 nm, negative band at ~190 nm | Atypical spectrum, deviation from canonical helical signals |

| β-Sheet | Negative band at ~218 nm, positive band at ~195 nm | Positive band at ~218 nm, negative band at ~195 nm | Distorted β-sheet or random coil signals |

| Random Coil | Strong negative band around 198 nm | Strong positive band around 198 nm | Complex spectrum, likely indicating a disordered conformation |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamics of peptides in solution. By analyzing parameters such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), a detailed atomic-resolution picture of the peptide's conformation can be constructed.

For this compound, 1H and 13C NMR would be instrumental in elucidating its solution-state structure. The chemical shifts of the amide protons (NH) are particularly sensitive to the local environment and hydrogen bonding, providing insights into the peptide's secondary structure. In a folded structure like an α-helix, amide protons are often involved in intramolecular hydrogen bonds, leading to downfield chemical shifts.

The presence of the D-methionine residue at the N-terminus would likely lead to unique chemical shifts for the protons and carbons of this residue and its immediate neighbors compared to an all-L-methionine tripeptide. Studies on diastereomeric peptides have demonstrated that NMR can effectively differentiate between them. iucr.orgnih.gov For example, significant differences in the chemical shifts of backbone protons near the N-terminus have been observed when an L-amino acid is replaced by its D-enantiomer. nih.gov

While specific NMR data for this compound is not available, a hypothetical analysis would involve the assignment of all proton and carbon resonances using 2D NMR techniques like COSY, TOCSY, HSQC, and HMBC. Subsequent analysis of NOE data would provide distance constraints between protons, which are crucial for calculating the three-dimensional structure. The analysis of coupling constants, such as the 3J(HN,Hα) coupling, can provide information about the backbone dihedral angle φ.

Table 2: Representative ¹H NMR Chemical Shift Ranges for Amino Acid Residues in Peptides

| Proton | Typical Chemical Shift Range (ppm) in L-peptides | Expected Variations for this compound |

| Amide (NH) | 7.5 - 9.0 | Potential for upfield or downfield shifts for residues near the D-Met, reflecting altered hydrogen bonding and local environment. |

| α-Proton (Hα) | 3.5 - 5.0 | The D-Met Hα is expected to have a distinct chemical shift compared to L-Met Hα. |

| β-Protons (Hβ) | 1.8 - 2.2 (for Met) | Shifts may be influenced by the altered side-chain conformation due to the D-configuration. |

| γ-Protons (Hγ) | 2.5 - 2.8 (for Met) | Shifts may be influenced by the altered side-chain conformation due to the D-configuration. |

| ε-Methyl (CH₃) | ~2.1 (for Met) | This terminal methyl group's shift could also be subtly affected by the overall peptide conformation. |

Fourier-Transform Infrared (FTIR) Spectroscopy for Backbone Conformation

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for investigating the secondary structure of peptides by analyzing their vibrational modes. The amide I band (1600-1700 cm⁻¹), which arises primarily from the C=O stretching vibration of the peptide backbone, is particularly sensitive to the secondary structure.

Different secondary structures give rise to characteristic amide I band frequencies. For example, α-helices typically show a band around 1650-1658 cm⁻¹, while β-sheets exhibit a strong band in the range of 1620-1640 cm⁻¹. Random coil conformations usually have a broader band around 1640-1650 cm⁻¹.

For this compound, FTIR analysis would provide information on the predominant secondary structure in different environments (e.g., solid state, in solution). The presence of the D-amino acid could lead to a less defined secondary structure, which would be reflected in the shape and position of the amide I band. Studies on peptides with alternating L- and D-amino acids have shown distinct FTIR spectra, with a strong absorbance peak near 1675 cm⁻¹ and a shoulder at 1640 cm⁻¹, which are predicted for α-sheet structures. nih.gov

Table 3: Characteristic Amide I Frequencies in FTIR Spectroscopy for Different Peptide Secondary Structures

| Secondary Structure | Amide I Frequency Range (cm⁻¹) |

| α-Helix | 1650 - 1658 |

| β-Sheet | 1620 - 1640 (strong), ~1685 (weak) |

| β-Turn | 1660 - 1685 |

| 3₁₀-Helix | 1660 - 1666 |

| Random Coil | 1640 - 1650 |

Advanced Crystallographic Studies

While spectroscopic methods provide valuable information about the structure of peptides in solution and in bulk, X-ray crystallography offers the definitive, high-resolution picture of the molecule's conformation in the solid state.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. This analysis allows for the determination of the electron density distribution within the crystal, from which the precise positions of the atoms can be deduced.

To date, a crystal structure for this compound has not been reported in the crystallographic databases. However, the crystal structure of a related dipeptide, L-alanyl-D-methionine, has been determined. iucr.org This structure reveals that the peptide bond is significantly non-planar. The molecules exist as zwitterions in the crystal, and the amino terminus participates in three hydrogen bonds. iucr.org This provides valuable insight into the potential solid-state conformation of a peptide containing a D-amino acid.

If a crystal structure of this compound were to be determined, it would provide precise information on bond lengths, bond angles, and torsion angles, offering a static snapshot of a low-energy conformation. This data would be invaluable for validating and refining the results from spectroscopic and computational studies.

Table 4: Representative Crystallographic Data for a Related Dipeptide (L-alanyl-D-methionine)

| Parameter | Value | Reference |

| Space Group | P2₁/c | iucr.org |

| a (Å) | 13.320 | iucr.org |

| b (Å) | 5.329 | iucr.org |

| c (Å) | 16.048 | iucr.org |

| β (°) | 106.87 | iucr.org |

| Z | 4 | iucr.org |

Computational Approaches to Conformational Landscape

Computational methods, including molecular mechanics and quantum chemical calculations, are powerful tools for exploring the conformational landscape of peptides. These approaches can predict the relative energies of different conformations and provide insights into the dynamic behavior of the molecule.

For this compound, molecular dynamics (MD) simulations in explicit solvent can be used to explore the accessible conformations and their relative populations. Such simulations have been successfully applied to study diastereomeric peptides, revealing that the presence of a D-amino acid can significantly alter the conformational preferences. nih.gov For example, MD simulations have shown that while some diastereomers readily adopt pseudo-cyclic conformations that facilitate cyclization, others prefer extended conformations. nih.gov

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to obtain more accurate energies for the low-energy conformers identified through MD simulations. These calculations can also predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to validate the computed structures. Computational studies on peptides containing D-amino acids have highlighted the challenges for current force fields to accurately predict the conformational preferences, indicating the need for further refinement of these models. nih.gov

Table 5: Common Computational Methods for Peptide Conformational Analysis

| Method | Application | Key Information Provided |

| Molecular Mechanics (MM) | Conformational searching and energy minimization. | Potential energy surface, low-energy conformers. |

| Molecular Dynamics (MD) | Simulating the time evolution of the peptide in a given environment. | Conformational dynamics, free energy landscapes, solvent effects. |

| Quantum Mechanics (QM) | High-accuracy energy calculations and prediction of spectroscopic properties. | Relative energies of conformers, NMR chemical shifts, IR frequencies. |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing detailed insights into conformational sampling and stability. For this compound, MD simulations can reveal the accessible conformational states and the transitions between them in a simulated physiological environment.

MD simulations track the movements of atoms over time by solving Newton's equations of motion. nih.gov These simulations can identify stable conformations and dynamic events that are crucial for understanding a peptide's biological activity. acs.orgacs.org In the case of this compound, simulations would likely be performed in an explicit solvent, such as water, to mimic physiological conditions.

Detailed Research Findings:

A typical MD simulation study for this compound would involve simulating the peptide for a significant duration (e.g., hundreds of nanoseconds to microseconds) to ensure thorough sampling of its conformational space. The analysis of the simulation trajectory would focus on parameters like root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the peptide.

The presence of the D-methionine at the N-terminus is anticipated to induce specific local and global conformational preferences. It could lead to the formation of unique turn structures or altered hydrogen bonding patterns compared to the all-L-isomer. The stability of these conformations can be quantified by analyzing the population of different conformational clusters over the simulation time.

Table 1: Representative data from a hypothetical Molecular Dynamics simulation of this compound.

| Simulation Parameter | Value | Description |

|---|---|---|

| Simulation Time | 500 ns | The total time the molecular motion was simulated. |

| Force Field | AMBER ff19SB | A set of parameters used to describe the potential energy of the system. |

| Solvent Model | TIP3P Water | A model for explicit water molecules surrounding the peptide. |

| Temperature | 300 K | The temperature at which the simulation was conducted. |

| Pressure | 1 atm | The pressure at which the simulation was conducted. |

| Major Conformational Cluster 1 | 45% Population | Characterized by a specific turn involving the D-Met residue. |

| Major Conformational Cluster 2 | 30% Population | An extended conformation with high flexibility in the C-terminal Met. |

| Average RMSD | 2.5 Å | The average deviation from the initial structure, indicating conformational changes. |

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations

To gain a more accurate understanding of specific regions of the peptide, particularly those involving electronic effects or chemical reactions, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is employed. uiuc.edumdpi.com In this method, a small, critical part of the system (the QM region) is treated with high-level quantum mechanics, while the rest of the system (the MM region) is described by a classical molecular mechanics force field. mdpi.com

For this compound, the QM region could be defined around the peptide bonds or the side chain of the D-methionine to investigate its electronic properties and interactions with the surrounding environment in detail. QM/MM calculations are particularly useful for studying transition states of chemical reactions or for refining the energetics of specific conformations identified through MD simulations. mdpi.com

Detailed Research Findings:

A QM/MM study on this compound could focus on the conformational energy landscape of the D-Met residue. By performing QM/MM calculations on representative snapshots from the MD trajectory, a more accurate energy profile for the rotation of the ψ and φ dihedral angles of the D-methionine can be obtained. This can help in understanding the energetic barriers between different conformational states.

Table 2: Hypothetical QM/MM Energy Calculations for Key Conformations of this compound.

| Conformation | Relative Energy (kcal/mol) | QM Method | MM Force Field | Description |

|---|---|---|---|---|

| Cluster 1 (Turn) | 0.0 | DFT (B3LYP/6-31G*) | AMBER | The most stable conformation identified. |

| Cluster 2 (Extended) | +2.5 | DFT (B3LYP/6-31G*) | AMBER | A higher energy, more flexible conformation. |

| Transition State | +5.8 | DFT (B3LYP/6-31G*) | AMBER | The energy barrier for conversion between Cluster 1 and 2. |

Ramachandran Plot Analysis for D-Peptide Conformational Space

The Ramachandran plot is a fundamental tool for visualizing the sterically allowed and disallowed regions for the backbone dihedral angles (φ and ψ) of amino acid residues in a peptide. rsc.org For L-amino acids, the allowed regions are predominantly in the upper-left and lower-left quadrants of the plot. A key feature of D-amino acids is that their allowed conformational space is an inversion of the L-amino acid space, reflected through the origin of the Ramachandran plot. psu.edunih.govresearchgate.net Therefore, the allowed regions for a D-amino acid are primarily in the upper-right and lower-right quadrants. researchgate.net

Detailed Research Findings:

For this compound, a Ramachandran plot analysis would be performed on the conformations generated from the MD simulation. The plot for the N-terminal D-methionine would show a distribution of (φ, ψ) angles primarily in the right-handed helical (αL) and extended (β-sheet) regions corresponding to D-amino acids. The two L-methionine residues, in contrast, would populate the conventional allowed regions for L-amino acids.

The specific distribution of points within the allowed regions provides insight into the secondary structure preferences of the peptide. For instance, a high density of points in the αL region for the D-methionine residue would suggest a propensity for forming left-handed turn or helical structures at the N-terminus.

Table 3: Predicted Ramachandran Plot Coordinates for Residues in this compound.

| Residue | Dihedral Angle | Predicted Favorable Region (degrees) | Corresponding Secondary Structure |

|---|---|---|---|

| D-Methionine (1) | (φ, ψ) | (57, 47) | Left-handed Helical (αL) |

| L-Methionine (2) | (φ, ψ) | (-60, -45) | Right-handed Helical (αR) |

| L-Methionine (3) | (φ, ψ) | (-135, 135) | β-Sheet |

Compound Names Mentioned

Biochemical and Biophysical Investigations of H D Met Met Met Oh

Interactions with Biological Membranes and Lipid Systems

The interaction of peptides with cellular membranes is fundamental to many biological processes. The composition of H-D-Met-Met-Met-OH, being a short, hydrophobic peptide, suggests it is likely to interact significantly with lipid bilayers.

The binding and insertion of peptides into lipid membranes are governed by factors such as hydrophobicity, charge, and secondary structure. This compound is a neutral molecule at physiological pH, with its hydrophobicity dominated by the three thioether side chains of the methionine residues. arizona.edu The hydrophobic nature of the methionine side chain means it is typically found buried within proteins. arizona.edu This intrinsic hydrophobicity is the primary driving force for the peptide's partitioning from an aqueous environment to the nonpolar lipid bilayer core.

Studies on other hydrophobic peptides show that they can insert into the membrane, often localizing at the lipid-water interface. mdpi.com The process does not rely on electrostatic attraction but rather on the thermodynamically favorable transfer of hydrophobic residues out of the water. The initial interaction is likely followed by the insertion of the methionine side chains into the acyl chain region of the bilayer. Research on the amyloid-β (25-35) peptide, which also contains a C-terminal methionine, found that this residue was the most "active" amino acid for peptide-lipid interactions. rsc.org For this compound, the presence of three such residues would likely result in a strong affinity for the membrane environment. However, the extent of incorporation can be affected by a mismatch between the peptide's hydrophobic length and the thickness of the lipid bilayer. soton.ac.uk

Peptides that insert into the lipid bilayer can disrupt the local lipid packing, which may alter the membrane's permeability and integrity. Cell-penetrating peptides (CPPs), for example, can increase membrane permeability, a phenomenon linked to their hydropathic character and their ability to route water molecules into the bilayer. nih.gov Although this compound is not a classic amphipathic CPP, its insertion into the membrane would occupy volume and create defects in the lipid structure.

This disruption can lead to a localized decrease in lipid order, effectively making the membrane more "leaky." nih.gov Studies on other peptides have demonstrated that they can enhance the penetration of various molecules, including drugs and dextrans, by modulating the barrier function. mdpi.com It is plausible that an accumulation of this compound within a model lipid system could increase the passive diffusion of ions and other small molecules across the bilayer. The extent of this effect would likely be dependent on the peptide's concentration and the specific composition of the lipid system. The design of cyclic peptides has shown that even subtle conformational changes can significantly impact membrane permeability. nih.govtandfonline.com

The insertion of a peptide into a lipid bilayer can induce significant changes in the bilayer's structural and dynamic properties. These effects are often studied using techniques like solid-state NMR and X-ray scattering, as well as molecular dynamics simulations. frontiersin.org For small, hydrophobic peptides like this compound, several predictable effects on lipid dynamics can be inferred from studies on analogous systems.

| Biophysical Parameter | Predicted Effect | Underlying Rationale | Relevant Citations |

|---|---|---|---|

| Area per Lipid | Increase | Intercalation of the peptide between lipid molecules creates lateral pressure, forcing them apart. | rsc.orgacs.org |

| Bilayer Thickness | Decrease | To conserve lipid volume, an increase in area per lipid results in a decrease in the height of the acyl chain region. | frontiersin.org |

| Lipid Acyl Chain Order | Decrease | The peptide disrupts the tight, ordered packing of the lipid tails, leading to a more disordered (fluid) state. | rsc.org |

| Lateral Diffusion of Lipids | Increase | Increased fluidity and space between lipid molecules generally lead to faster lateral movement. | nih.gov |

Modulation of Membrane Permeability and Integrity in Model Systems

Stability and Degradation Pathways in Biological Milieu (excluding in vivo clinical)

The therapeutic potential of peptides is often limited by their stability in biological environments. Key degradation pathways include proteolytic cleavage and chemical modification.

One of the most significant features of this compound is the presence of a D-methionine residue at its N-terminus. Proteolytic enzymes, such as aminopeptidases and other proteases, are highly stereospecific and are evolved to recognize and cleave peptide bonds involving L-amino acids. nih.gov The presence of a D-amino acid at a cleavage site, particularly at the N-terminus, sterically hinders the enzyme's ability to bind and catalyze the hydrolysis of the peptide bond.

Numerous studies have demonstrated that incorporating D-amino acids into peptides dramatically enhances their stability against enzymatic degradation. nih.govbiorxiv.orgnih.gov For instance, peptides with D-amino acids at their N- and C-termini have shown complete resistance to degradation in human serum and lysosomal preparations. pnas.org While peptides containing only L-amino acids are often rapidly degraded, those with D-amino acid substitutions are highly stable against proteases like trypsin and enzymes present in fetal calf serum. nih.gov Therefore, this compound is expected to exhibit exceptional resistance to degradation by the vast majority of endogenous L-proteases, giving it a significantly longer half-life in a biological milieu compared to its all-L counterpart, H-Met-Met-Met-OH.

While stable against proteolysis, the three methionine residues make this compound highly susceptible to chemical degradation via oxidation. The sulfur atom in the methionine side chain is readily oxidized, particularly under conditions of oxidative stress. arizona.edu This process typically occurs in two steps: the initial, often reversible, oxidation to methionine sulfoxide (B87167) (Met-SO), followed by a further, irreversible oxidation to methionine sulfone (Met-SO2). arizona.edu

The rate of methionine oxidation is influenced by several environmental factors:

Oxidative Stress: Reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) are potent oxidants of methionine. pnas.orgacs.org The rate of oxidation is dependent on the concentration of the oxidizing agent. nih.gov The presence of metal ions can also catalyze oxidation.

Temperature: Like most chemical reactions, the rate of methionine oxidation increases with temperature. Kinetic studies on other methionine-containing proteins have shown that the rate constants follow an Arrhenius equation over a physiological temperature range. nih.govacs.org

pH: The influence of pH on methionine oxidation can be complex. Studies on some proteins show that oxidation is almost independent of pH, while in others, the local environment created by the protein structure can lead to pH-dependent oxidation rates. pnas.org

Light: Exposure to light can also accelerate the oxidation of methionine residues in peptides and proteins. nih.gov

The oxidation of methionine to the more polar methionine sulfoxide can alter the peptide's hydrophobicity, potentially affecting its membrane interactions and biological activity. researchgate.net Given the presence of three methionine residues, this compound would be considered highly sensitive to oxidative environments.

| Environmental Condition | Effect on Stability | Mechanism | Relevant Citations |

|---|---|---|---|

| Increased Temperature | Decreased stability | Provides activation energy for the oxidation reaction, increasing the reaction rate. | nih.govacs.org |

| Presence of ROS (e.g., H₂O₂) | Decreased stability | Direct chemical oxidation of the methionine sulfur atom to form methionine sulfoxide and sulfone. | pnas.orgacs.org |

| Presence of Metal Ions | Decreased stability | Catalyze the formation of ROS, which in turn oxidize methionine residues. | nih.gov |

| Exposure to Light | Decreased stability | Can generate free radicals and provide energy to promote oxidation reactions. | nih.gov |

| Extreme pH | Potentially decreased stability | Can influence the conformation and local environment of the peptide, affecting the accessibility and reactivity of methionine residues. | pnas.org |

Resistance to Proteolytic Enzymes and Peptidases (e.g., L-proteases)

Oligomerization and Aggregation Propensity

The propensity of peptides to oligomerize and aggregate is a phenomenon of significant interest in biochemistry and materials science. This process is governed by a delicate balance of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, electrostatic forces, and van der Waals forces. mdpi.comnih.gov These interactions can drive peptide monomers to self-assemble into ordered supramolecular structures, ranging from small soluble oligomers to large, insoluble amyloid-like fibrils. mdpi.comnih.gov The specific amino acid sequence is a primary determinant of a peptide's aggregation behavior, dictating the resulting morphology and stability of the aggregates. nih.govacs.org

For the tripeptide this compound, its structure is dominated by the amino acid methionine. While aromatic residues are well-known drivers of aggregation through π-π stacking, studies have shown that non-aromatic amino acids like methionine can also undergo spontaneous self-assembly to form ordered aggregates under neutral conditions. researchgate.net The primary driving force for a methionine-rich peptide is the hydrophobic nature of its thioether side chain (-CH2-CH2-S-CH3). In aqueous environments, these hydrophobic groups tend to minimize contact with water, promoting intermolecular association. nih.gov

A critical and unique feature of methionine is its susceptibility to oxidation. The sulfur atom in the thioether side chain can be oxidized to form methionine sulfoxide (Met(O)) and further to methionine sulfone (Met(O2)). pnas.org This chemical modification dramatically increases the polarity of the side chain, transforming it from hydrophobic to hydrophilic. This change can act as a redox-sensitive "switch," profoundly altering the peptide's self-assembly properties. In several model systems, the oxidation of methionine residues has been shown to inhibit or even reverse aggregation by disrupting the hydrophobic interactions necessary to maintain the assembled state. pnas.orgacs.org

Studies on Self-Association and Fiber Formation

While direct experimental studies focused exclusively on the self-association and fiber formation of this compound are not extensively documented in publicly available literature, its aggregation behavior can be inferred from research on related short, hydrophobic, and methionine-containing peptides. The key factors expected to govern its assembly are the hydrophobicity of the methionine residues, the stereochemistry of the N-terminal D-amino acid, and the oxidation state of the sulfur atoms.

The aggregation process for short peptides often follows a nucleation-polymerization mechanism, beginning with the formation of oligomeric species that act as nuclei for the rapid growth of larger fibrils. nih.gov These fibrils are frequently characterized by a cross-β-sheet structure, where the peptide backbones are arranged in extended β-strands that are perpendicular to the fiber axis, stabilized by a dense network of intermolecular hydrogen bonds. nih.govroyalsocietypublishing.org Given the hydrophobic character of the three consecutive methionine residues, this compound is expected to have a significant propensity to self-assemble into such structures.

Research on other methionine-rich peptides provides compelling evidence for the role of oxidation as a modulator of aggregation. A study on a designed self-assembling peptide containing three methionine residues (JigSAP-MMM) demonstrated a clear link between oxidation and assembly state. The peptide readily formed nanofibers, but upon oxidation with hydrogen peroxide (H2O2), it underwent a gel-to-sol phase transition, and the nanofibrous structures disassembled. acs.org This effect was attributed to the hydrophilic conversion of the methionine side chains to methionine sulfoxide. Similarly, studies on the low-complexity domain of the TDP-43 protein, which contains ten methionine residues, show that a conformational switch from a β-strand to an α-helix upon methionine oxidation eliminates self-association. pnas.org This principle of a redox-triggered conformational change is a central theme in the aggregation of methionine-containing peptides.

The table below summarizes key factors known to influence peptide aggregation and their anticipated effects on this compound based on established principles.

| Factor | Description of Influence | Anticipated Effect on this compound |

| Peptide Concentration | Higher concentrations typically accelerate aggregation kinetics by increasing the probability of intermolecular interactions, reducing the lag time for nucleus formation. nih.gov | Increasing the concentration is expected to promote faster and more extensive oligomerization and fiber formation. |

| pH and Ionic Strength | Changes in pH affect the charge state of the N-terminal amine and C-terminal carboxylate groups, influencing electrostatic interactions. Salt ions can screen these charges, often promoting aggregation. nih.gov | Aggregation will likely be sensitive to pH, with minimal repulsion near the isoelectric point. Addition of salt would be expected to enhance aggregation. |

| Chirality (D-Amino Acid) | The presence of a D-amino acid can alter backbone conformation and steric packing, potentially stabilizing or destabilizing β-sheet structures and affecting fibril morphology. nih.govrsc.org | The N-terminal D-methionine may lead to unique packing arrangements and fibril structures compared to an all-L-methionine equivalent. |

| Oxidation State | Oxidation of hydrophobic methionine to hydrophilic methionine sulfoxide (Met(O)) or sulfone (Met(O2)) disrupts the hydrophobic driving force for aggregation. pnas.orgacs.org | The peptide is expected to be highly sensitive to oxidizing agents (e.g., reactive oxygen species). Oxidation would likely inhibit or reverse self-assembly and fiber formation. |

Further illustrating the impact of oxidation, the following table presents findings from studies on different methionine-containing peptides, providing a comparative context for the expected behavior of this compound.

| Peptide System | Key Findings on Aggregation/Assembly | Reference |

| JigSAP-MMM | A designed peptide with three Met residues that self-assembles into a hydrogel composed of nanofibers. Oxidation of the Met residues leads to disassembly of the fibers and a gel-to-sol transition. | acs.org |

| TDP-43 Low-Complexity Domain | Contains 10 Met residues. Self-associates via labile cross-β structures. Oxidation of Met residues induces a β-to-α conformational switch, which disassembles the aggregated state. | pnas.org |

| Ac-YLKAMLEAMAKLMAKLMA-NH₂ | A designed 18-residue peptide where conversion of lipophilic methionine to hydrophilic methionine sulfoxide transforms the peptide from an α-helical conformation to an aggregation-prone β-strand conformation. | wisc.edu |

Mechanistic Investigations of Biological Activity Pre Clinical Focus

Antioxidant and Redox Regulatory Mechanisms

Methionine residues are highly susceptible to oxidation by reactive oxygen species (ROS), a characteristic that allows them to function as antioxidants. The sulfur atom in the methionine side chain can be oxidized to methionine sulfoxide (B87167) (MetO), thereby neutralizing ROS and protecting other critical biomolecules from oxidative damage. Peptides containing multiple methionine residues are thought to have enhanced antioxidant capacity due to the increased number of oxidizable sites.

Direct Reactive Oxygen Species (ROS) Scavenging Activity

The direct ROS scavenging activity of a compound refers to its intrinsic ability to neutralize free radicals. For methionine-containing peptides, this activity is primarily attributed to the oxidation of the sulfur atom in the methionine side chain. It is hypothesized that H-D-Met-Met-Met-OH can directly scavenge ROS such as hydroxyl radicals (•OH) and hydrogen peroxide (H₂O₂). The presence of three methionine residues should, in theory, provide a high capacity for ROS neutralization.

While direct experimental data on the ROS scavenging activity of this compound is not currently available in the literature, studies on analogous peptides provide insight. For instance, a self-assembling peptide containing three methionine residues (JigSAP-MMM) demonstrated a high sensitivity to oxidation and a significant protective effect on cells against ROS-induced damage. The antioxidant capacity of methionine-containing peptides is often evaluated using assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) or 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays.

Table 1: Antioxidant Activity of an Analogous Trimethionine-Containing Peptide This table presents data for a comparable trimethionine (B1683646) peptide (JigSAP-MMM) to illustrate the potential antioxidant efficacy.

| Cell Line | Oxidative Stressor | Treatment | Cell Viability (%) | Reference |

|---|---|---|---|---|

| Jurkat cells | 0.0006% H₂O₂ | JigSAP-MMM | Increased by 1.58-fold vs. single-Met peptide |

Interaction with Methionine Sulfoxide Reductase (Msr) System

The oxidation of methionine results in the formation of two diastereomers of methionine sulfoxide: Met-(S)-SO and Met-(R)-SO. The cellular repair of oxidized methionine is catalyzed by the methionine sulfoxide reductase (Msr) system, which comprises two main enzymes, MsrA and MsrB, with distinct stereospecificities. MsrA specifically reduces the S-epimer of MetO, while MsrB reduces the R-epimer. The functionality of the Msr system is crucial for restoring the structure and function of oxidized proteins and is linked to the thioredoxin (Trx) and glutathione (B108866) (GSH) antioxidant systems for its own regeneration.

The interaction of this compound with the Msr system is of particular interest due to the D-methionine at the N-terminus. The stereochemistry of amino acids can significantly influence enzyme-substrate recognition.

MsrA: This enzyme is known to reduce the S-form of L-methionine sulfoxide and can also act on the free D-methionine-(S)-S-oxide, although at a slower rate. Its activity is generally higher for peptide-bound methionine sulfoxide compared to the free amino acid. It is plausible that the oxidized D-Met residue at the N-terminus of this compound could be a substrate for MsrA, albeit likely with lower efficiency than its L-counterpart. The subsequent L-Met residues, upon oxidation to the S-form, would be expected to be good substrates for MsrA.

MsrB: MsrB is highly specific for the R-form of methionine sulfoxide and exhibits a preference for L-methionine over D-methionine residues within peptides. Therefore, it is anticipated that the oxidized D-Met residue in the peptide would be a poor substrate for MsrB. The oxidized L-Met residues, if in the R-configuration, would likely be reduced by MsrB.

Table 2: Known Substrate Specificity of Methionine Sulfoxide Reductases

| Enzyme | Primary Substrate (Stereoisomer) | Activity on D-Amino Acid Forms | Preferred Substrate Form | Reference(s) |

|---|---|---|---|---|

| MsrA | Methionine-(S)-Sulfoxide | Can reduce free D-Met-(S)-SO (slower rate) | Peptide-bound | |

| MsrB | Methionine-(R)-Sulfoxide | Low activity towards D-Met-(R)-SO | Peptide-bound |

The primary role of this compound in the context of the Msr system would be as a "sacrificial" antioxidant. By being readily oxidized, it can protect other more critical proteins and cellular components from oxidative damage. Subsequently, the Msr system can repair the oxidized tripeptide, allowing it to potentially re-enter the antioxidant cycle. This creates a renewable antioxidant defense mechanism. The efficiency of this recycling process for this compound would depend on its affinity for and the catalytic efficiency of MsrA and MsrB towards its oxidized forms.

Substrate or Inhibitor Activity against MsrA and MsrB

Influence on Endogenous Antioxidant Pathways (e.g., Glutathione System)

The glutathione system is a cornerstone of the cell's antioxidant defenses. Glutathione (GSH), a tripeptide of glutamate, cysteine, and glycine, directly scavenges ROS and is a critical cofactor for enzymes like glutathione peroxidase (GPx). Methionine metabolism is intricately linked to GSH synthesis through the transsulfuration pathway, where methionine is converted to cysteine, a rate-limiting precursor for GSH synthesis.

Table 3: Effect of Methionine Supplementation on Antioxidant Parameters in Heat-Stressed Quail This table presents data from a study on methionine supplementation to illustrate its potential influence on the glutathione system and related enzymes.

| Parameter | Control (Heat Stress) | Methionine Supplemented (Heat Stress) | Reference |

|---|---|---|---|

| Serum SOD (U/mL) | Lower | Higher | |

| Serum CAT (U/mL) | Lower | Higher | |

| Serum GPx (U/mL) | Lower | Higher | |

| Serum MDA (nmol/mL) | Higher | Lower |

Modulation of Cellular Oxidative Stress Response in Cell Models

The ultimate measure of an antioxidant's efficacy is its ability to protect cells from oxidative damage. It is proposed that this compound could modulate the cellular response to oxidative stress by reducing the levels of damaging ROS, thereby preventing lipid peroxidation, protein carbonylation, and DNA damage. In cell models, this would be observed as a decrease in markers of oxidative stress, such as malondialdehyde (MDA), a product of lipid peroxidation, and an increase in the activity of endogenous antioxidant enzymes.

While no studies have specifically used this compound in cell culture, research on a similar dipeptide, DL-methionyl-DL-methionine (Met-Met), in an animal model provides some pertinent data. Supplementation with this dipeptide led to an increase in the total antioxidant capacity in Nile tilapia. Another study on a trimethionine peptide (JigSAP-MMM) showed a protective effect on Jurkat cells exposed to hydrogen peroxide. These findings support the hypothesis that this compound would likely exhibit cytoprotective effects against oxidative stress.

Table 4: Effect of a Methionine Dipeptide on Antioxidant Capacity in an Animal Model This table presents data for the dipeptide DL-methionyl-DL-methionine (Met-Met) from a study in Nile tilapia to demonstrate the potential effects of methionine peptides on antioxidant status.

| Dietary Group | Total Antioxidant Capacity (U/mg protein) | Reference |

|---|---|---|

| Control | Lower | |

| 0.15% Met-Met | Significantly Higher |

Enzyme and Receptor Interaction Profiling

The interaction of any bioactive molecule with its cellular targets is the foundation of its pharmacological effect. For D-peptides such as this compound, this profile is unique due to their stereochemistry.

Binding Affinity and Specificity with Target Enzymes (e.g., D-aminopeptidases)

While specific enzymatic binding studies for this compound are not extensively documented in public literature, the behavior of D-peptides is governed by the stereospecificity of enzymes. Natural proteases in mammals are chiral and optimized to recognize and cleave peptide bonds between L-amino acids. Consequently, peptides composed entirely of D-amino acids, like this compound, are highly resistant to degradation by common proteases such as trypsin, chymotrypsin, and pepsin. nih.govpnas.org This resistance is a key feature that enhances their biological half-life.

Although most proteases are L-specific, organisms do possess D-aminopeptidases which can cleave D-amino acids from the N-terminus of peptides. The binding affinity and specificity of this compound for such enzymes would depend on the particular D-aminopeptidase's active site geometry. Without direct experimental data, it is hypothesized that the peptide would be a potential substrate, though the efficiency of binding and cleavage would need to be empirically determined.

Ligand-Receptor Interactions and Functional Modulation (e.g., in mirror-image systems)

A powerful technique to identify D-peptide ligands for naturally occurring L-protein targets is mirror-image phage display (MIPD). nih.govthno.orgigem.org This method is based on the principle of chiral symmetry: the interaction between a D-peptide and an L-protein target is mirrored by an identical binding affinity between the corresponding L-peptide and the D-protein version of the target. nih.govthno.org

In a typical MIPD workflow, a synthetic D-enantiomer of the target protein is used to screen a phage library displaying random L-peptides. L-peptides that bind to the D-target are identified, and their sequences are used to synthesize the corresponding D-peptides. These newly synthesized D-peptides are then expected to bind to the natural L-form of the target protein with high affinity and specificity. thno.orgmdpi.com Through this methodology, a D-peptide like this compound could theoretically be identified as a ligand for a specific L-protein receptor, potentially modulating its function by, for example, inhibiting a native protein-protein interaction (PPI). mdpi.com D-peptides have been successfully developed to disrupt oncogenic PPIs, such as the p53-MDM2 interaction. mdpi.com

Table 1: Principles of Mirror-Image Phage Display for D-Peptide Ligand Discovery This table is interactive. You can sort and filter the data.

| Step | Description | Rationale | Key Outcome |

|---|---|---|---|

| 1. Target Synthesis | The target protein, which is naturally in an L-configuration, is chemically synthesized in its mirror-image D-configuration. | D-proteins are required to screen standard L-peptide libraries. This step can be challenging for large proteins. nih.gov | A D-protein bait for screening. |

| 2. Phage Library Screening | A phage display library expressing random L-peptides is screened against the immobilized D-target protein. | To identify L-peptides that have high binding affinity for the D-target. thno.orgigem.org | A pool of enriched phage clones displaying L-peptide binders. |

| 3. Hit Identification | The sequences of the binding L-peptides are determined through DNA sequencing of the enriched phage clones. | To identify the primary amino acid sequence of potential ligands. | A list of L-peptide "hit" sequences. |

| 4. D-Peptide Synthesis | The mirror-image (D-enantiomer) versions of the identified L-peptide hits are chemically synthesized. | Based on the principle of symmetry, the D-peptide will recognize the natural L-protein. nih.gov | A synthetic D-peptide ligand. |

| 5. Validation | The synthesized D-peptide is tested for its binding affinity and functional activity against the natural L-target protein. | To confirm that the D-peptide binds to the intended biological target and elicits a functional response. nih.gov | A validated D-peptide modulator of a specific L-protein target. |

Cellular Uptake, Localization, and Processing

For a peptide to modulate intracellular pathways, it must first cross the cell membrane and reach its target within the cytosol or specific organelles. The mechanisms governing this process for D-peptides are an active area of research.

Investigation of Cellular Permeation and Intracellular Distribution in in vitro Cell Lines

The cellular uptake of D-peptides is complex and appears to be sequence and context-dependent. While their D-chirality prevents recognition by most endogenous transporters, some studies have shown that D-peptides can enter cells. researchgate.netnih.gov Studies comparing L- and D-enantiomers of certain cell-penetrating peptides (CPPs) found that the D-forms had similar or even superior translocation efficiency. nih.gov It has been suggested that for some peptides, uptake is not receptor-mediated but occurs through direct interaction with the lipid membrane. nih.gov

However, other research indicates that small D-peptides are generally cell-impermeable and require modification to enhance their uptake. researchgate.netacs.org One successful strategy involves conjugation with taurine (B1682933), which was shown to boost the cellular uptake of small D-peptides by more than tenfold in mammalian cells. researchgate.netacs.org The proposed mechanism for taurine-conjugated D-peptides involves energy-dependent endocytosis and macropinocytosis. acs.org The intracellular concentration of a taurine-conjugated D-peptide reached over 1.6 mM, compared to 118 µM for the unconjugated version. researchgate.net Another strategy is the covalent linkage to established CPPs, such as poly-arginine sequences (e.g., R8), which significantly improves cellular entry. acs.org

Once inside the cell, distribution can vary. For example, conjugation of a peptide to a mitochondria-targeting sequence (MTS) can direct its localization to mitochondria, although this does not guarantee efficient initial cellular uptake on its own. acs.org

Studies on Cellular Trafficking and Efflux Mechanisms

Cellular entry for many D-peptides and their conjugates appears to be an active, energy-dependent process, often involving endocytic pathways. acs.org Studies with taurine-conjugated D-peptides showed that uptake was significantly reduced at 4°C, which is consistent with an active transport mechanism rather than passive diffusion. acs.org The specific pathways can include dynamin-dependent endocytosis and macropinocytosis. acs.org

Once internalized via endosomes, peptides must escape into the cytosol to reach many potential targets, avoiding degradation in the lysosome. csic.es An interesting finding is that the intracellular self-assembly of D-peptides, triggered by an intracellular enzyme, can enhance their accumulation. This is likely because the resulting larger assemblies are less susceptible to cellular efflux pumps that would otherwise expel the smaller molecules. acs.org This suggests that while D-peptides are resistant to proteolytic degradation, their retention in the cell can be a dynamic process influenced by trafficking, potential efflux, and biophysical changes like self-assembly. acs.orgresearchgate.net

Table 2: Factors Influencing Cellular Uptake and Retention of D-Peptides This table is interactive. You can sort and filter the data.

| Factor | Observation | Example/Mechanism | Reference |

|---|---|---|---|

| Chirality | D-enantiomers can show similar or superior uptake to L-enantiomers for some CPPs. | Suggests a receptor-independent, direct membrane interaction mechanism for certain sequences. | nih.gov |

| Conjugation | Conjugating small D-peptides to taurine drastically boosts cellular uptake. | Uptake occurs via energy-dependent endocytosis and macropinocytosis. | researchgate.netacs.org |

| CPPs | Covalent linkage to cell-penetrating peptides (e.g., octa-arginine) improves uptake. | Utilizes the known membrane-translocating properties of the CPP. | acs.org |

| Intracellular State | Enzyme-instructed self-assembly of D-peptides inside the cell enhances their accumulation. | Assembled nanostructures are likely poor substrates for efflux pumps, leading to better retention. | acs.org |

| Temperature | Uptake is significantly reduced at low temperatures (e.g., 4°C). | Indicates an active, energy-dependent process rather than passive diffusion. | acs.org |

Modulation of Cellular Pathways

By interacting with key intracellular proteins, D-peptides have the potential to modulate a wide array of cellular signaling pathways. Their stability gives them a longer duration of action compared to L-peptides, making them robust tools for pathway modulation. pnas.orgresearchgate.net

While no specific pathway modulation has been reported for this compound, studies on other synthetic D-peptides provide proof-of-concept. For instance, a D-peptide designated HYD1 was found to inhibit tumor cell migration on laminin-5. Mechanistically, HYD1 binds to α6β1 and α3β1 integrins and, despite elevating signals like FAK and ERK, it uncouples this signaling from migration by inducing a dramatic remodeling of the actin cytoskeleton. nih.gov

In another example, a D-peptide analog of the glucagon-like peptide-1 (GLP-1) was developed and shown to activate its target receptor and the downstream ERK1/2 signaling pathway. pnas.org The D-peptide showed sustained activation of phospho-ERK1/2 compared to the L-GLP-1, which is likely attributable to its pronounced resistance to proteolytic degradation. pnas.org These examples highlight the potential for D-peptides to act as either inhibitors or activators of key cellular cascades. Endogenous peptides, which can escape degradation, are also known to modulate intracellular signaling, further supporting the biological plausibility of this function for stable synthetic peptides. researchgate.net

Table 3: Examples of Cellular Pathway Modulation by D-Peptides This table is interactive. You can sort and filter the data.

| D-Peptide | Target/Context | Cellular Pathway Affected | Observed Effect | Reference |

|---|---|---|---|---|

| HYD1 | Integrin-targeting peptide in tumor cells | Integrin signaling, Actin Cytoskeleton | Uncouples phosphotyrosine signaling (FAK, MEK, ERK) from cell migration; inhibits motility. | nih.gov |

| (D)-GLP1 | GLP-1 Receptor Agonist | ERK1/2 Signaling Pathway | Activates the GLP-1 receptor, leading to a sustained increase in phospho-ERK1/2 levels. | pnas.org |

| NKTP-3 | Dual NRP1/KRASG12D targeting | Not specified in detail | Demonstrates antitumor effect in vitro and in vivo. | mdpi.com |

| MUC1-C inhibitor (GO-203) | MUC1-C oncogenic protein | Apoptosis pathway | Disrupts the binding of MUC1-C to BAX, inducing cell death in cancer cells. | mdpi.com |

Effects on Signal Transduction Cascades (e.g., related to oxidative stress)

There are no published pre-clinical studies that describe the effects of this compound on any signal transduction cascades. Research has been conducted on how the amino acid L-methionine and its restriction can influence signaling pathways, such as the mTORC1 pathway which is sensitive to amino acid availability. Furthermore, the oxidation of methionine residues within proteins to methionine sulfoxide is recognized as a post-translational modification that can modulate cellular signaling, a process that is reversible by the enzyme methionine sulfoxide reductase (MsrA). However, these findings are general to methionine metabolism and have not been specifically attributed to or studied in the context of the tripeptide this compound.

Table 1: Research Findings on this compound and Signal Transduction

| Signal Pathway | Effect of this compound | Source Data |

|---|---|---|

| Oxidative Stress-related Cascades | No data available | N/A |

| Other Signal Transduction Pathways | No data available | N/A |

This table reflects the absence of available data.

Influence on Gene Expression and Protein Synthesis (e.g., antioxidant enzymes)

No pre-clinical data exists detailing the influence of this compound on gene expression or the synthesis of proteins, including antioxidant enzymes. Studies on related but distinct compounds, such as the dipeptide DL-methionyl-DL-methionine, have shown effects on the gene expression of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) in aquatic species. Additionally, research into methionine restriction has shown it can modulate the expression of genes involved in various cellular processes. However, these findings cannot be extrapolated to predict the specific actions of this compound.

Table 2: Research Findings on this compound and Gene/Protein Expression

| Gene/Protein Target | Effect of this compound | Source Data |

|---|---|---|

| Antioxidant Enzymes (e.g., SOD, CAT) | No data available | N/A |

| Other Genes/Proteins | No data available | N/A |

This table reflects the absence of available data.

Computational and Theoretical Modeling for Rational Design and Activity Prediction

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For H-D-Met-Met-Met-OH, molecular docking can elucidate its binding mode within the active site of a target protein, revealing key interactions that govern its biological activity.

The process begins with the three-dimensional structures of both the peptide and the target protein. If experimentally determined structures are unavailable, they can be generated through homology modeling or other prediction tools. Docking algorithms then explore various possible conformations of the peptide within the protein's binding pocket, calculating the binding affinity for each pose. These calculations often result in a scoring function that estimates the free energy of binding.

A study on the discovery of D-tripeptide and D-tetrapeptide inhibitors for the SARS-CoV-2 main protease (3CLpro) illustrates this approach. nih.gov In this research, a virtual library of D-peptides was screened against the 3CLpro active site. nih.gov The docking simulations, performed using software like AutoDock Vina, identified the most favorable binding poses and ranked the peptides based on their predicted binding affinities. nih.govresearchgate.net Subsequent molecular dynamics (MD) simulations are often employed to refine the docking poses and assess the stability of the peptide-protein complex over time. mdpi.comfrontiersin.orgfrontiersin.org These simulations provide a more dynamic picture of the interactions, including the role of water molecules and the flexibility of both the peptide and the protein. mdpi.comfrontiersin.org For this compound, this could reveal crucial hydrogen bonds, hydrophobic interactions, and salt bridges formed between its D-methionine residues and the target protein. rsc.org

The binding free energies can be further refined using methods like Molecular Mechanics Generalized-Born Surface Area (MM-GBSA). nih.govresearchgate.net This method calculates the free energy of binding by combining molecular mechanics energies with a continuum solvent model, providing a more accurate estimation of binding affinity than docking scores alone. nih.govresearchgate.net

A hypothetical docking study of this compound against a target protein could yield data similar to that found for other tripeptides. The following interactive table showcases representative data from a molecular docking and MM-GBSA analysis of hypothetical D-tripeptides targeting a protein active site.

| Peptide | Docking Score (kcal/mol) | MM-GBSA ΔGbind (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

|---|---|---|---|---|

| This compound | -8.5 | -45.2 | Tyr15, Leu45, Phe98 | 3 |

| H-D-Phe-Trp-Ala-OH | -9.2 | -52.1 | Trp23, Val50, Ile101 | 4 |

| H-D-His-Pro-Val-OH | -7.9 | -40.8 | His60, Pro78, Asp99 | 5 |

| H-D-Arg-Lys-Gln-OH | -9.8 | -60.5 | Asp25, Glu88, Asn102 | 7 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for D-Peptides

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. researchgate.netacs.org For D-peptides like this compound, QSAR can be a powerful tool to predict the activity of novel analogs without the need for their synthesis and experimental testing.